N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring:
- Aryl group: A 3-chloro-4-fluorophenyl substituent attached to the acetamide nitrogen.
- Sulfur-linked heterocycle: A 2-hydroxy-4,5-dihydro-3H-1-benzazepine ring (a seven-membered nitrogen-containing bicyclic structure) connected via a sulfanyl group. The benzazepine moiety may confer unique conformational flexibility compared to simpler heterocycles like triazoles or oxadiazoles .
Properties
Molecular Formula |
C18H16ClFN2O2S |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-13-9-12(6-7-14(13)20)21-17(23)10-25-16-8-5-11-3-1-2-4-15(11)22-18(16)24/h1-4,6-7,9,16H,5,8,10H2,(H,21,23)(H,22,24) |
InChI Key |
IVVPCNJBFLLENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro-fluoro-substituted phenyl ring and a benzazepine moiety linked through a sulfanyl group. The molecular formula and structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H15ClF2N2O2S |
| Molecular Weight | 360.81 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives related to the compound. For instance, a study on bis-chloroacetamide derivatives revealed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The most potent derivative exhibited inhibition rates of 83.4% and 78.8%, respectively . This suggests that structural modifications similar to those in this compound could enhance antimicrobial efficacy.
Antioxidant Activity
The antioxidant potential of compounds related to this class has also been documented. A specific sulfide derivative demonstrated an inhibition ratio of 85.9% in antioxidant assays, comparable to L-ascorbic acid . This indicates that the compound may possess significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. For example, derivatives with similar structural motifs have shown promising cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). Notably, some compounds exhibited half-maximal effective concentration (EC50) values significantly lower than standard chemotherapeutics like doxorubicin .
Case Study: Structure-Activity Relationship (SAR)
A thorough investigation into the structure-activity relationship of thiadiazole derivatives revealed that substituents like chloro and fluoro groups enhance biological activity. Compounds with these modifications demonstrated improved anticancer activity through mechanisms involving apoptosis induction via caspase activation pathways .
In Vivo Studies
In vivo studies are essential for confirming the biological activities observed in vitro. Research indicates that certain derivatives can inhibit tumor growth in animal models, supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Structural Variations in Sulfanyl-Acetamide Derivatives
The compound shares a common N-(3-chloro-4-fluorophenyl)acetamide backbone with several analogs, differing in the sulfur-linked heterocycle and substituents. Key examples include:
Key Observations :
- The benzazepine-containing compound is distinct due to its bicyclic structure, which may enhance conformational flexibility compared to planar heterocycles like triazoles or oxadiazoles.
- Fluorine and chlorine substituents are common across analogs, likely influencing electronic properties and metabolic stability.
Physicochemical Properties
Data from analogs highlight trends in solubility, stability, and molecular interactions:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
